Cas no 2680620-99-7 (1-acetyl-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid)

1-acetyl-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2680620-99-7
- 1-acetyl-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid
- EN300-28274192
-
- インチ: 1S/C11H10FNO3/c1-6(14)13-9-4-2-3-8(12)7(9)5-10(13)11(15)16/h2-4,10H,5H2,1H3,(H,15,16)
- InChIKey: LNYVZJUOJZYVFA-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC2=C1CC(C(=O)O)N2C(C)=O
計算された属性
- せいみつぶんしりょう: 223.06447134g/mol
- どういたいしつりょう: 223.06447134g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 320
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 57.6Ų
1-acetyl-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28274192-0.25g |
1-acetyl-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid |
2680620-99-7 | 95.0% | 0.25g |
$1525.0 | 2025-03-19 | |
Enamine | EN300-28274192-10.0g |
1-acetyl-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid |
2680620-99-7 | 95.0% | 10.0g |
$7128.0 | 2025-03-19 | |
Enamine | EN300-28274192-2.5g |
1-acetyl-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid |
2680620-99-7 | 95.0% | 2.5g |
$3249.0 | 2025-03-19 | |
Enamine | EN300-28274192-5.0g |
1-acetyl-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid |
2680620-99-7 | 95.0% | 5.0g |
$4806.0 | 2025-03-19 | |
Enamine | EN300-28274192-5g |
1-acetyl-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid |
2680620-99-7 | 5g |
$4806.0 | 2023-09-09 | ||
Enamine | EN300-28274192-1.0g |
1-acetyl-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid |
2680620-99-7 | 95.0% | 1.0g |
$1658.0 | 2025-03-19 | |
Enamine | EN300-28274192-0.05g |
1-acetyl-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid |
2680620-99-7 | 95.0% | 0.05g |
$1393.0 | 2025-03-19 | |
Enamine | EN300-28274192-1g |
1-acetyl-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid |
2680620-99-7 | 1g |
$1658.0 | 2023-09-09 | ||
Enamine | EN300-28274192-0.1g |
1-acetyl-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid |
2680620-99-7 | 95.0% | 0.1g |
$1459.0 | 2025-03-19 | |
Enamine | EN300-28274192-0.5g |
1-acetyl-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid |
2680620-99-7 | 95.0% | 0.5g |
$1591.0 | 2025-03-19 |
1-acetyl-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid 関連文献
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2. Back matter
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Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
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1-acetyl-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acidに関する追加情報
Comprehensive Overview of 1-Acetyl-4-Fluoro-2,3-Dihydro-1H-Indole-2-Carboxylic Acid (CAS No. 2680620-99-7)
1-Acetyl-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid, identified by its unique CAS number 2680620-99-7, represents a structurally intricate heterocyclic compound with significant potential in medicinal chemistry and pharmaceutical research. This molecule belongs to the indole derivative family, a class of compounds extensively studied for their diverse biological activities. The integration of an acetyl group at the 1-position, a fluorine atom at the 4-position, and a partially hydrogenated indole ring system creates a scaffold that has garnered attention for its tunable physicochemical properties and pharmacological versatility.
The core structure of 1-acetyl-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid is characterized by a six-membered indole ring fused to a five-membered pyrrole ring. The presence of the acetyl substituent (CH3CO-) at position 1 introduces steric and electronic effects that influence molecular conformation and reactivity. The fluorine atom (-F) at position 4 enhances lipophilicity while maintaining hydrogen-bonding capabilities, making this compound particularly suitable for interactions with biological targets. Recent studies highlight the importance of fluorinated heterocycles in drug design due to their improved metabolic stability and bioavailability compared to non-fluorinated analogs.
Synthetic approaches to CAS No. 2680620-99-7 typically involve multistep organic reactions that leverage modern catalytic methodologies. One prominent strategy utilizes palladium-catalyzed cross-coupling reactions to introduce the fluorine atom at the indole nucleus, followed by selective acetylation under mild conditions. The carboxylic acid functionality (-COOH) is often introduced via oxidation or hydrolysis steps, ensuring high regioselectivity and functional group compatibility. These synthetic routes align with green chemistry principles by minimizing waste generation and maximizing atom efficiency.
In the context of medicinal applications, compounds bearing the indole-carboxylic acid framework have demonstrated activity against various disease targets. Recent investigations into G protein-coupled receptors (GPCRs) revealed that derivatives of this scaffold exhibit high affinity for serotonin receptors (5-HT1A/1B/7). For instance, a 2023 study published in *Journal of Medicinal Chemistry* reported that structurally related fluorinated indoles displayed nanomolar potency in modulating neuroinflammation pathways associated with Alzheimer's disease progression.
The unique combination of functionalities in CAS No. 2680620-99-7 also positions it as a valuable building block for combinatorial chemistry approaches. Researchers have employed this compound as a key intermediate in the synthesis of small molecule inhibitors targeting kinases involved in cancer signaling pathways such as PI3K/AKT/mTOR. The carboxylic acid group facilitates conjugation with amino acids or peptides through amide bond formation, enabling the development of prodrug systems with enhanced solubility profiles.
An emerging area of interest involves the use of 1-acetyl-dihydroindole-carboxylic acids in materials science applications. Their ability to self-assemble into supramolecular structures through π-stacking interactions has led to exploration as components in organic electronics devices such as field-effect transistors (OFETs). A 2024 publication from *Advanced Materials* demonstrated that thin films composed of similar fluorinated heterocycles exhibited hole mobilities exceeding 5 cm²/V·s under ambient conditions.
The physicochemical properties of this compound have been extensively characterized using advanced analytical techniques including NMR spectroscopy (1H, 13C), mass spectrometry (HRMS), and X-ray crystallography when available samples permit structural elucidation at atomic resolution levels required for crystal structure determination experiments essential for understanding intermolecular forces governing solid-state behavior critical during formulation development stages prior commercialization efforts commence within pharmaceutical industry pipelines where quality by design (QbD) frameworks are mandated regulatory requirements enforced globally across multiple jurisdictions including FDA guidelines applicable within United States territory boundaries.
Ongoing research continues to explore novel applications for compounds containing both acylated nitrogen atoms and halogen substituents like those found within CAS No. 2680620-99-7 structure. Particular focus areas include optimization studies aimed at improving pharmacokinetic parameters such as half-life duration following oral administration routes while simultaneously reducing off-target effects through rational modification strategies involving computational modeling tools combined with experimental validation methods employing high-throughput screening platforms capable processing thousands candidate molecules daily accelerating discovery timelines significantly compared traditional trial-and-error approaches previously utilized historically before adoption modern AI-driven drug discovery technologies became mainstream practice within biopharmaceutical sector over past decade period spanning from early 2015 timeframe onwards until present day status quo observed currently prevailing market dynamics shaping competitive landscape across global health care innovation ecosystem.
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